molecular formula C₁₀H₁₃N₃O B109438 (R,s)-n-nitrosoanabasine CAS No. 1133-64-8

(R,s)-n-nitrosoanabasine

Cat. No.: B109438
CAS No.: 1133-64-8
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-JTQLQIEISA-N
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Description

(R,s)-n-nitrosoanabasine is a tobacco-specific nitrosamine, a class of compounds known for their presence in tobacco products and their carcinogenic properties. It is derived from anabasine, a minor tobacco alkaloid. The molecular formula of this compound is C10H13N3O, and it has a molecular weight of 191.23 g/mol .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

(R,s)-n-nitrosoanabasine is typically synthesized through the nitrosation of anabasine. This process involves the reaction of anabasine with nitrosating agents such as nitrous acid (HNO2) or other nitrosyl sources like N2O4, NOCl, or RONO . The reaction conditions usually require an acidic environment to facilitate the protonation of the nitrite, which then reacts with the secondary amine group in anabasine to form the nitrosamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is common in the analysis and quantification of this compound in tobacco products .

Chemical Reactions Analysis

Types of Reactions

(R,s)-n-nitrosoanabasine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include anabasine, various oxidized derivatives, and substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

(R,s)-n-nitrosoanabasine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosonornicotine (NNN)
  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • N-Nitrosoanatabine (NAT)

Uniqueness

(R,s)-n-nitrosoanabasine is unique among these compounds due to its specific formation from anabasine, a minor tobacco alkaloid. While all these compounds share similar nitrosamine structures and carcinogenic properties, this compound’s distinct precursor and formation pathway set it apart[7][7].

Properties

IUPAC Name

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031248
Record name (S)-3-(1-Nitroso-2-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-64-8
Record name N′-Nitrosoanabasine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoanabasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(1-Nitroso-2-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1133-64-8
Source European Chemicals Agency (ECHA)
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Record name N-NITROSOANABASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N-nitrosoanabasine formed in tobacco?

A1: N-nitrosoanabasine is formed during the curing and processing of tobacco through the reaction of the tobacco alkaloid anabasine with nitrite. [] Factors like curing temperature and humidity significantly influence the levels of nitrite and subsequently, NAB formation. []

Q2: What types of tobacco products contain N-nitrosoanabasine?

A2: N-nitrosoanabasine is found in both smoking and smokeless tobacco products, including cigarettes, snuff, and chewing tobacco. [, ] Levels can vary significantly between brands and product types. [, ] For instance, Bangladeshi smokeless tobacco brands were found to have significantly higher levels of NAB compared to brands from the USA, India, and Pakistan. []

Q3: Are there particularly high levels of N-nitrosoanabasine in any specific tobacco products?

A3: Yes, studies have shown that Sudanese oral snuff (toombak) contains unusually high levels of NAB, along with other TSNAs. []

Q4: Can N-nitrosoanabasine be found in sources other than tobacco?

A4: Interestingly, research has identified a natural compound in source water and wastewater, 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCCA), that can produce NAB upon chloramination. [] This finding suggests a potential pathway for NAB formation in drinking water.

Q5: Can N-nitrosoanabasine be detected in the body after tobacco use?

A5: Yes, a study successfully developed and validated an LC-MS/MS method to quantify total NAB in the urine of both smokers and non-smokers. [] This suggests that NAB is absorbed into the body following tobacco use and is excreted in urine.

Q6: What is the molecular formula and weight of N-nitrosoanabasine?

A6: While the provided research doesn't explicitly state the molecular formula and weight of NAB, it describes techniques like gas chromatography coupled with thermal energy analysis (GC-TEA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its detection and quantification. [, , ] These methods rely on the compound's specific physicochemical properties, including its molecular weight and fragmentation pattern.

Q7: How is N-nitrosoanabasine typically analyzed in tobacco and biological samples?

A7: Several analytical methods are employed for NAB analysis. These include:

  • GC-TEA: This method was widely used for TSNA analysis and involves separating the compounds in a sample using gas chromatography and detecting them with a thermal energy analyzer, which is highly sensitive to nitrogen-containing compounds like nitrosamines. []
  • LC-MS/MS: This technique separates compounds via liquid chromatography and identifies them based on their mass-to-charge ratio and specific fragmentation patterns using tandem mass spectrometry. LC-MS/MS offers high sensitivity and selectivity for quantifying NAB in complex matrices like tobacco, smoke, and biological samples. [, , , , , , , , , , ]
  • Two-Dimensional Liquid Chromatography (2D-LC) Coupled with Tandem Mass Spectrometry: This method enhances separation efficiency and sensitivity, enabling the detection of ultra-low concentrations of NAB in complex samples like cigarette smoke. []

Q8: What are the challenges in analyzing N-nitrosoanabasine in complex samples?

A8: Analyzing NAB in complex matrices like tobacco smoke presents challenges due to the presence of numerous other compounds that may interfere with its detection. To overcome this, researchers have developed and validated various sample preparation techniques, including solid-phase extraction (SPE), [, ] dispersive solid-phase extraction (d-SPE), [] and porous membrane packed sample extraction, [] coupled with LC-MS/MS to achieve accurate and reliable quantification of NAB.

Q9: Is N-nitrosoanabasine carcinogenic?

A9: While the provided research doesn't explicitly classify NAB's carcinogenicity, it frequently associates the compound with other TSNAs like NNK and NNN, which are known Group 1 carcinogens. [, , ] The presence of NAB in tobacco products and its detection in the saliva of tobacco users raise concerns about its potential health risks. []

Q10: Does the metabolism of N-nitrosoanabasine vary between individuals?

A10: While not specifically addressing NAB, research indicates that individual variations in the activity of enzymes like cytochrome P450s (CYPs) and UGTs can influence the metabolism and detoxification of other TSNAs. [, ] This suggests that individual susceptibility to TSNA-induced toxicity may be influenced by genetic factors affecting enzyme activity.

Q11: Are there methods to reduce N-nitrosoanabasine levels in tobacco products?

A11: Yes, research has explored various approaches to reduce TSNA levels, including NAB, in tobacco products:

  • Microbial Treatment: Introducing specific bacterial strains like Bacillus amyloliquefaciens during the tobacco curing process has shown promise in reducing nitrite, a precursor to TSNA formation, and subsequently decreasing overall TSNA levels. []
  • Plant Extracts as Adsorbents: Adding plant extracts like Ginkgo biloba extract and cobalt porphyrin to cigarette filters can effectively remove NAB and other harmful compounds from cigarette smoke. []
  • Modified Tobacco Plants: Researchers are exploring the development of tobacco plants with altered alkaloid profiles that may lead to reduced TSNA formation during processing. []

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